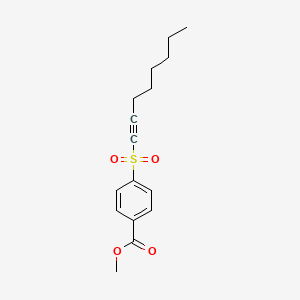
Methyl 4-(oct-1-yne-1-sulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(oct-1-yne-1-sulfonyl)benzoate is a chemical compound known for its unique structure and properties It is a derivative of benzoic acid, where the benzene ring is substituted with a sulfonyl group attached to an oct-1-yne chain and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(oct-1-yne-1-sulfonyl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromomethylbenzoate and oct-1-yne.
Formation of Sulfonyl Group: The oct-1-yne is reacted with a sulfonyl chloride to form the oct-1-yne-1-sulfonyl intermediate.
Coupling Reaction: The intermediate is then coupled with 4-bromomethylbenzoate under palladium-catalyzed conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(oct-1-yne-1-sulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The benzene ring can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions.
Addition Reactions: The triple bond in the oct-1-yne chain can undergo addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (Cl₂, Br₂) and acids (H₂SO₄).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Products include halogenated derivatives of the benzene ring.
Oxidation: Products include sulfonic acids or sulfonates.
Reduction: Products include alkanes or alkenes from the reduction of the triple bond.
Scientific Research Applications
Methyl 4-(oct-1-yne-1-sulfonyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(oct-1-yne-1-sulfonyl)benzoate involves its interaction with molecular targets through its functional groups. The sulfonyl group can act as an electrophile, while the triple bond in the oct-1-yne chain can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and enzyme activities, making it a valuable compound in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(bromomethyl)benzoate: Similar structure but with a bromomethyl group instead of the oct-1-yne-1-sulfonyl group.
Methyl 4-(1-octyn-1-ylsulfinyl)benzoate: Similar structure but with a sulfinyl group instead of a sulfonyl group.
Uniqueness
Methyl 4-(oct-1-yne-1-sulfonyl)benzoate is unique due to the presence of both the sulfonyl group and the oct-1-yne chain
Properties
CAS No. |
648436-57-1 |
|---|---|
Molecular Formula |
C16H20O4S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
methyl 4-oct-1-ynylsulfonylbenzoate |
InChI |
InChI=1S/C16H20O4S/c1-3-4-5-6-7-8-13-21(18,19)15-11-9-14(10-12-15)16(17)20-2/h9-12H,3-7H2,1-2H3 |
InChI Key |
CDVYIMCCHYSKON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CS(=O)(=O)C1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trifluoro-1-[3-(2-methoxy-5-nitrophenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12587774.png)
![N-[(2,3-Dichlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12587782.png)
![2-Thiophenesulfonamide, 5-chloro-N-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12587789.png)
![[4-Butyl-3-(trifluoromethyl)octa-1,3-dien-1-YL]benzene](/img/structure/B12587791.png)
![5-(4-Aminophenyl)-6-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12587792.png)

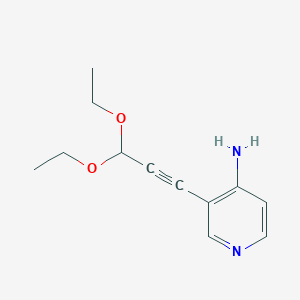
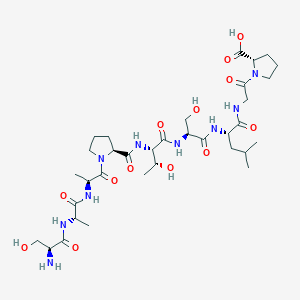
![N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N'-quinolin-3-ylurea](/img/structure/B12587812.png)
![1-Azabicyclo[2.2.1]heptane, 2-(5-isoxazolylethynyl)-](/img/structure/B12587821.png)
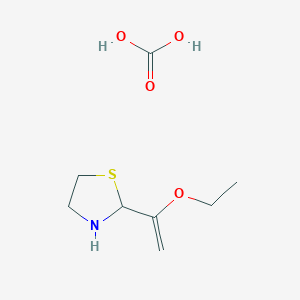
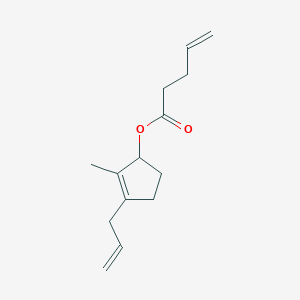
![1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)-](/img/structure/B12587845.png)
![3-[[2-(4-carboxyphenoxy)acetyl]amino]benzoic Acid](/img/structure/B12587856.png)
